Molecular Functionality Differentiates This Bifunctional Peroxyester from Monofunctional Peers
1,1,4,4-Tetramethyltetramethylene peroxypivalate is a bifunctional peroxide, containing two peroxypivalate groups, as confirmed by its molecular structure [1]. This is a key differentiating structural feature from widely used monofunctional peroxypivalate initiators like tert-butyl peroxypivalate (TBPP) and tert-amyl peroxypivalate (TAPP), which possess only a single active oxygen-oxygen bond. This bifunctionality is an intrinsic molecular property that enables crosslinking or the formation of telechelic polymers.
| Evidence Dimension | Number of peroxide functional groups per molecule |
|---|---|
| Target Compound Data | 2 (bifunctional peroxyester) |
| Comparator Or Baseline | tert-Butyl peroxypivalate (TBPP): 1 (monofunctional peroxyester). tert-Amyl peroxypivalate (TAPP): 1 (monofunctional peroxyester). |
| Quantified Difference | The target compound has 2 functional groups, a 100% increase over monofunctional comparators. This is a qualitative structural difference with quantitative implications for crosslinking density. |
| Conditions | Molecular structure analysis (CAS Registry, PubChem) |
Why This Matters
The bifunctional nature directly dictates the compound's utility as a crosslinking agent, a role monofunctional peroxypivalates cannot fulfill, making it a distinct procurement category.
- [1] PubChem. (2024). Compound Summary for CID 83138: 1,1,4,4-Tetramethyltetramethylene peroxypivalate. National Center for Biotechnology Information. View Source
